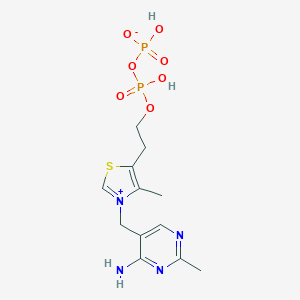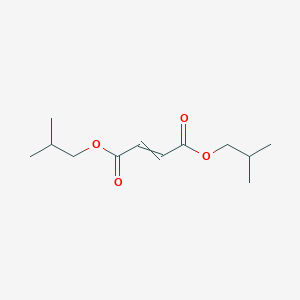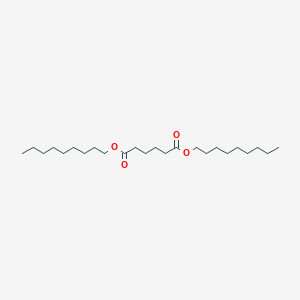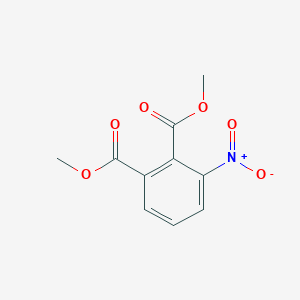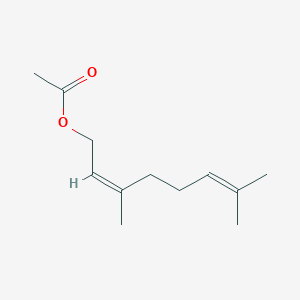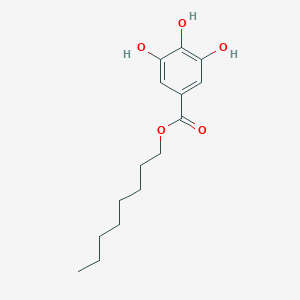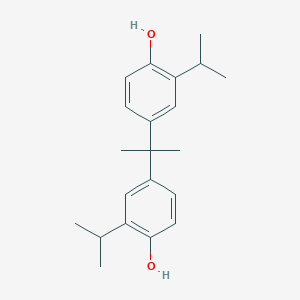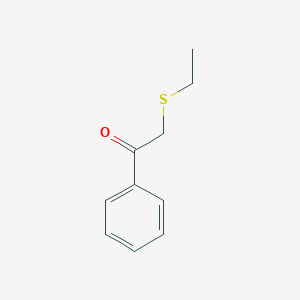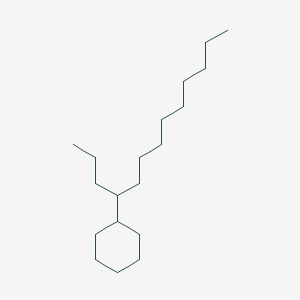
(1-Propyldecyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propyldecyl)cyclohexane, also known as PDC, is a cycloalkane compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDC is a non-toxic, odorless, and colorless liquid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
(1-Propyldecyl)cyclohexane has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. In the pharmaceutical industry, (1-Propyldecyl)cyclohexane has been investigated for its antifungal and antibacterial properties. Studies have shown that (1-Propyldecyl)cyclohexane exhibits potent activity against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
In materials science, (1-Propyldecyl)cyclohexane has been used as a lubricant and as a component in the synthesis of polymers. (1-Propyldecyl)cyclohexane has also been investigated for its potential use as a surfactant in emulsion polymerization.
In environmental science, (1-Propyldecyl)cyclohexane has been studied for its potential use as a biodegradable solvent. (1-Propyldecyl)cyclohexane has been shown to have a low toxicity and is readily biodegradable, making it an attractive alternative to traditional solvents.
Mecanismo De Acción
The mechanism of action of (1-Propyldecyl)cyclohexane is not fully understood. However, studies have suggested that (1-Propyldecyl)cyclohexane may act by disrupting the cell membrane of fungi and bacteria, leading to cell death. (1-Propyldecyl)cyclohexane may also inhibit the activity of enzymes involved in cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1-Propyldecyl)cyclohexane has low toxicity and is not harmful to humans or animals at low concentrations. (1-Propyldecyl)cyclohexane is metabolized in the liver and excreted in the urine. However, high concentrations of (1-Propyldecyl)cyclohexane may cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1-Propyldecyl)cyclohexane is its low toxicity and biodegradability, making it an attractive alternative to traditional solvents in lab experiments. (1-Propyldecyl)cyclohexane is also easily synthesized and readily available.
However, one limitation of (1-Propyldecyl)cyclohexane is its relatively low boiling point, which may limit its use in certain applications. (1-Propyldecyl)cyclohexane is also less stable than some other cycloalkanes, which may limit its shelf life.
Direcciones Futuras
There are several potential future directions for research on (1-Propyldecyl)cyclohexane. One area of interest is the development of (1-Propyldecyl)cyclohexane-based polymers for use in various applications, including coatings and adhesives. Another area of interest is the use of (1-Propyldecyl)cyclohexane as a biodegradable solvent in the extraction of natural products.
Conclusion:
In conclusion, (1-Propyldecyl)cyclohexane is a cycloalkane compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. (1-Propyldecyl)cyclohexane exhibits potent antifungal and antibacterial properties and is readily biodegradable, making it an attractive alternative to traditional solvents. Further research on (1-Propyldecyl)cyclohexane is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of (1-Propyldecyl)cyclohexane involves the reaction of cyclohexene with 1-bromodecane in the presence of sodium hydride. The reaction yields (1-bromodecyl)cyclohexane, which is then treated with sodium propoxide to obtain (1-propyldecyl)cyclohexane.
Propiedades
Número CAS |
13151-89-8 |
|---|---|
Nombre del producto |
(1-Propyldecyl)cyclohexane |
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tridecan-4-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
IUKSHHIAVABBGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
SMILES canónico |
CCCCCCCCCC(CCC)C1CCCCC1 |
Sinónimos |
(1-Propyldecyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



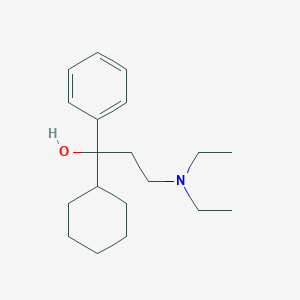
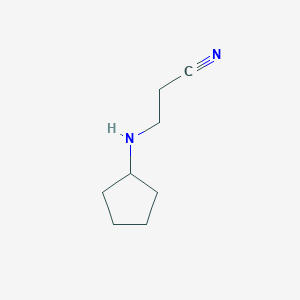
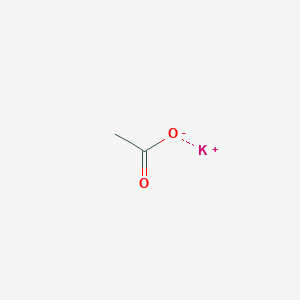
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
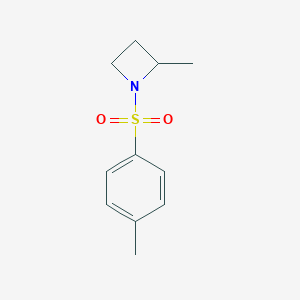
![Spiro[4.5]decane](/img/structure/B86366.png)
